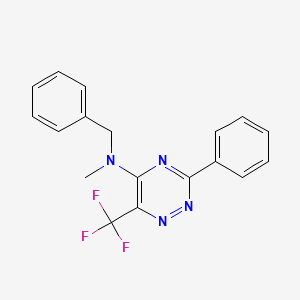
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine involves intricate chemical reactions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one showcases the complexity of reactions required to construct similar triazine frameworks. These compounds can be synthesized through reactions involving carbon disulfide in a water/pyridine mixture or benzyl bromide in methanolic ammonia water, highlighting the diverse synthetic routes possible for triazine derivatives (Hwang et al., 2006).
Molecular Structure Analysis
The analysis of the molecular structure of similar triazine compounds reveals significant insights. For example, detailed structural analysis through crystallography and NMR spectroscopy provides understanding of the spatial arrangement and electronic interactions within the molecule. This knowledge is crucial for predicting reactivity and understanding the compound's behavior in various chemical contexts (Li et al., 2012).
Chemical Reactions and Properties
Triazine derivatives undergo a range of chemical reactions, showcasing their versatility. For example, the amination of 1,2,4-triazines by potassium amide in liquid ammonia illustrates the reactivity of the triazine ring and its susceptibility to nucleophilic attack. This reactivity is pivotal in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science (Rykowski & Plas, 1982).
Applications De Recherche Scientifique
Amination of 1,2,4-Triazines : The amination of 1,2,4-triazines, including the formation of 3-amino-1,2,4-triazines, was studied by Rykowski and Plas (1982). This research provides insights into the synthesis of triazine derivatives, which could be relevant for the chemical modification of compounds like N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (Rykowski & Plas, 1982).
Reactions with Benzyl Alcohol and Benzylamine : Brown, Clack, and Wilson (1988) explored reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine. This study offers insights into the chemical behavior of related triazine compounds (Brown, Clack, & Wilson, 1988).
Synthesis and Biological Activity : Deohate and Mulani (2020) synthesized triazine-linked pyrazole heterocyclics and evaluated their antitubercular and antimicrobial potential. Such research demonstrates the utility of triazine compounds in the development of new antimicrobial agents (Deohate & Mulani, 2020).
Reaction with Diazomethane and Amines : Mansour and Ibrahim (1973) studied the reaction of certain 1,2,4-triazine derivatives with diazomethane and amines, which can be pertinent to understanding the reactivity of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (Mansour & Ibrahim, 1973).
Oxidation Studies of Triazines : Collins, Hughes, and Johnson (1999) researched the oxidation products of certain dihydro-1,2,4-triazin-6(1H)-ones, providing valuable information on the oxidative behavior of similar triazine compounds (Collins, Hughes, & Johnson, 1999).
Synthesis of Triazine Derivatives with Biological Activity : Eid, Hassan, and Kadry (1988) synthesized several 1,2,4-triazine derivatives with potential biological activity, highlighting the importance of triazine compounds in medicinal chemistry (Eid, Hassan, & Kadry, 1988).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) investigated the antimicrobial activities of various 1,2,4-triazole derivatives, which is relevant to understanding the antimicrobial potential of triazine compounds (Bektaş et al., 2007).
Propriétés
IUPAC Name |
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c1-25(12-13-8-4-2-5-9-13)17-15(18(19,20)21)23-24-16(22-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWBKLIRYCDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

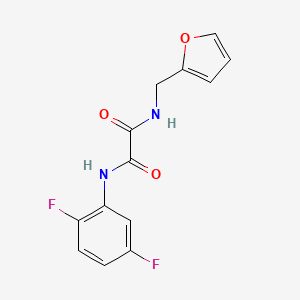
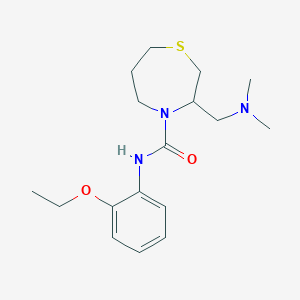
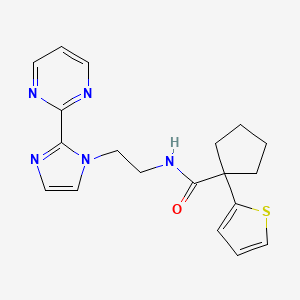
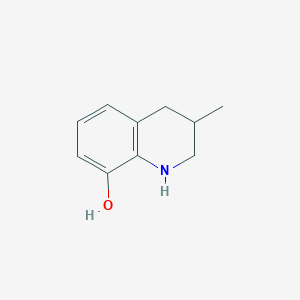
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)
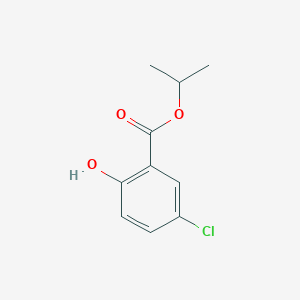
![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
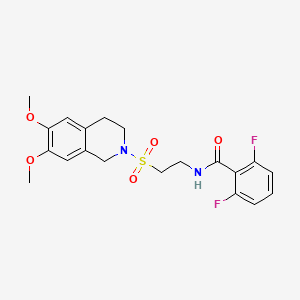
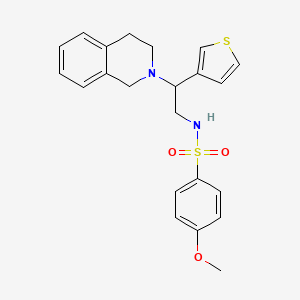
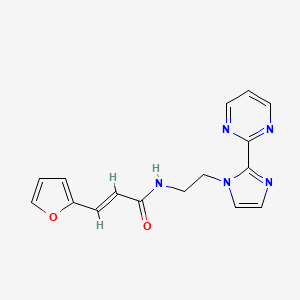
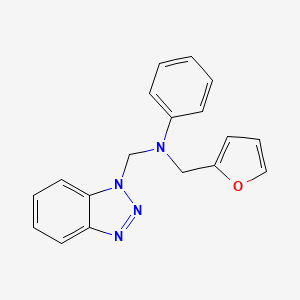
![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)